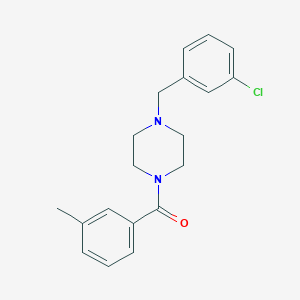
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential antidepressant, but its use in medicine was discontinued due to its limited efficacy and adverse effects. However, TFMPP has gained popularity as a recreational drug due to its psychoactive properties. In recent years, TFMPP has become the focus of scientific research, particularly in the field of neuroscience, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine acts on the serotonin system in the brain by binding to and activating the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels, which can result in mood elevation, decreased anxiety, and altered perception. This compound also has an affinity for other receptors, such as the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to mood elevation and decreased anxiety. This compound has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. Other effects of this compound include nausea, vomiting, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Its psychoactive properties also make it a useful tool for studying the serotonin system and its role in mood and anxiety disorders. However, this compound has several limitations, including its potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. Researchers are also interested in understanding the mechanism of action of this compound and its effects on the serotonin system in the brain. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in high doses. Overall, this compound has the potential to be a valuable tool for scientific research, but careful consideration must be given to its potential risks and limitations.
Métodos De Síntesis
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzoyl chloride to form the intermediate 1-(3-chlorobenzyl)-4-(3-methylbenzoyl) piperazine. The intermediate is then treated with a base to form the final product, this compound. The synthesis method of this compound has been well-established, and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been extensively studied for its psychoactive properties, particularly its effects on the serotonin system in the brain. It has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. This compound has also been found to have anxiogenic and hallucinogenic effects, which have led to its use as a recreational drug. However, recent studies have focused on its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression.
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-4-2-6-17(12-15)19(23)22-10-8-21(9-11-22)14-16-5-3-7-18(20)13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCAIRDYICICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)







![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
